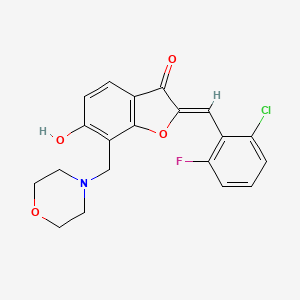
(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H17ClFNO4 and its molecular weight is 389.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that exhibits a range of significant biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological profile.
Chemical Structure and Properties
The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring. The presence of halogen (chlorine and fluorine) and hydroxyl groups, along with the morpholinomethyl substituent, suggests potential interactions with biological targets, enhancing its pharmacological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS generation |
| MDA-MB-231 (Breast) | 10.0 | Inhibition of cell proliferation |
| HCT116 (Colorectal) | 7.5 | Suppression of anti-apoptotic proteins (Bcl-2) |
In a study involving K562 leukemia cells, the compound induced apoptosis as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 7 after 48 hours of exposure . The structure-activity relationship (SAR) analysis indicated that the presence of halogens significantly enhances cytotoxicity against cancer cells .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. It effectively reduced levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Key findings include:
| Inflammatory Mediator | IC50 (µM) | Effect |
|---|---|---|
| IL-6 | 1.2 | Significant reduction in secretion |
| TNF-α | 1.5 | Inhibition of expression |
In vitro studies demonstrated that the compound inhibited cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammation . Additionally, it suppressed nitric oxide synthase activity, further contributing to its anti-inflammatory effects.
Study on Cytotoxicity
A recent study assessed the cytotoxic effects of various benzofuran derivatives on different cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cell death in aggressive breast cancer cell lines compared to less aggressive ones .
Mechanistic Insights
Mechanistic studies revealed that exposure to this compound led to mitochondrial dysfunction, characterized by changes in mitochondrial membrane potential and cytochrome c release. These alterations are indicative of intrinsic apoptosis pathways being activated .
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4/c21-15-2-1-3-16(22)13(15)10-18-19(25)12-4-5-17(24)14(20(12)27-18)11-23-6-8-26-9-7-23/h1-5,10,24H,6-9,11H2/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNWJATNAROOQ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














